2-bromo-5-methyl-N-(propan-2-yl)aniline
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Overview
Description
2-Bromo-5-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol . This compound is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and an isopropyl group at the nitrogen atom. It is used primarily in research and development within various scientific fields.
Preparation Methods
The synthesis of 2-bromo-5-methyl-N-(propan-2-yl)aniline typically involves the bromination of 5-methyl-N-(propan-2-yl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
2-Bromo-5-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-Bromo-5-methyl-N-(propan-2-yl)aniline is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-bromo-5-methyl-N-(propan-2-yl)aniline include:
2-Bromo-4-methyl-N-(propan-2-yl)aniline: Differing by the position of the methyl group.
5-Bromo-2-methyl-N-(propan-2-yl)aniline: Differing by the position of the bromine atom.
2-Bromo-5-methyl-N-(propan-2-yloxy)aniline: Differing by the presence of an oxygen atom in the isopropyl group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C10H14BrN |
---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-bromo-5-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,12H,1-3H3 |
InChI Key |
JNOOQIFCCPSTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(C)C |
Origin of Product |
United States |
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